

# Synthesis of Hydroxy-PEG3-(CH<sub>2</sub>)<sub>2</sub>-Boc: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Hydroxy-PEG3-(CH<sub>2</sub>)<sub>2</sub>-Boc

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This technical guide provides a comprehensive overview of the synthesis of **Hydroxy-PEG3-(CH<sub>2</sub>)<sub>2</sub>-Boc**, a valuable heterobifunctional linker used in bioconjugation and drug delivery. The following sections detail the physicochemical properties of the reactants and product, a robust synthesis protocol, and visual representations of the synthetic workflow.

## Physicochemical Data

A clear understanding of the properties of all chemical entities involved is crucial for successful synthesis, purification, and characterization. The following tables summarize the key physicochemical data for the starting materials and the final product.

Table 1: Physicochemical Properties of Reactants

Property	Triethylene Glycol	tert-Butyl Acrylate
CAS Number	112-27-6[1][2]	1663-39-4[3]
Molecular Formula	C6H14O4[1][4]	C7H12O2[3]
Molecular Weight	150.17 g/mol [2][4]	128.17 g/mol [5]
Appearance	Colorless, viscous liquid[1][6]	Clear, colorless liquid[3]
Density	1.124 g/mL at 20 °C[6]	0.875 g/mL at 25 °C[7]
Boiling Point	285 °C[1]	127 °C[8]
Melting Point	-7 °C[1][4]	-69 °C[3]
Solubility	Miscible with water, soluble in ethanol, acetone[1].	Insoluble in water[8].

Table 2: Physicochemical Properties of **Hydroxy-PEG3-(CH2)2-Boc**

Property	Value
Chemical Name	tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate
CAS Number	186020-66-6
Molecular Formula	C13H26O6[9]
Molecular Weight	278.34 g/mol [9]
Appearance	Colorless to light yellow liquid[9]
Boiling Point	365.8 °C at 760 mmHg
Storage	4°C, stored under nitrogen[9]
Purity (Typical)	≥95.0%[9]

## Synthesis Protocol: Michael Addition

The synthesis of **Hydroxy-PEG3-(CH<sub>2</sub>)<sub>2</sub>-Boc** is achieved through a base-catalyzed Michael addition of triethylene glycol to tert-butyl acrylate. This reaction forms a carbon-oxygen bond, yielding the desired ether-linked propanoate.

## Reaction Scheme

Figure 1. Synthesis of **Hydroxy-PEG3-(CH<sub>2</sub>)<sub>2</sub>-Boc** via Michael Addition.

## Experimental Procedure

Materials:

- Triethylene glycol (TEG)
- tert-Butyl acrylate (TBA)
- Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (t-BuOK)
- Anhydrous tetrahydrofuran (THF) or 1,4-dioxane
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a stir bar and anhydrous solvent (e.g., THF).
- **Deprotonation of Triethylene Glycol:** Add triethylene glycol (1.2 equivalents) to the solvent. Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., sodium hydride, 1.0 equivalent) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.

- Michael Addition: Cool the reaction mixture back to 0 °C. Add tert-butyl acrylate (1.0 equivalent) dropwise to the solution.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (tert-butyl acrylate) is consumed.
- Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
- Workup: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure **Hydroxy-PEG3-(CH<sub>2</sub>)<sub>2</sub>-Boc** as a colorless to light yellow liquid.

## Characterization Data

The identity and purity of the synthesized **Hydroxy-PEG3-(CH<sub>2</sub>)<sub>2</sub>-Boc** can be confirmed by standard analytical techniques.

Table 3: Representative Analytical Data

Technique	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Consistent with the structure of tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate. A certificate of analysis for a commercial sample shows characteristic peaks.[9]
Purity (by NMR)	≥95.0%[9]
Mass Spectrometry	Expected m/z for C <sub>13</sub> H <sub>26</sub> O <sub>6</sub> Na [M+Na] <sup>+</sup> .

## Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis and purification process.

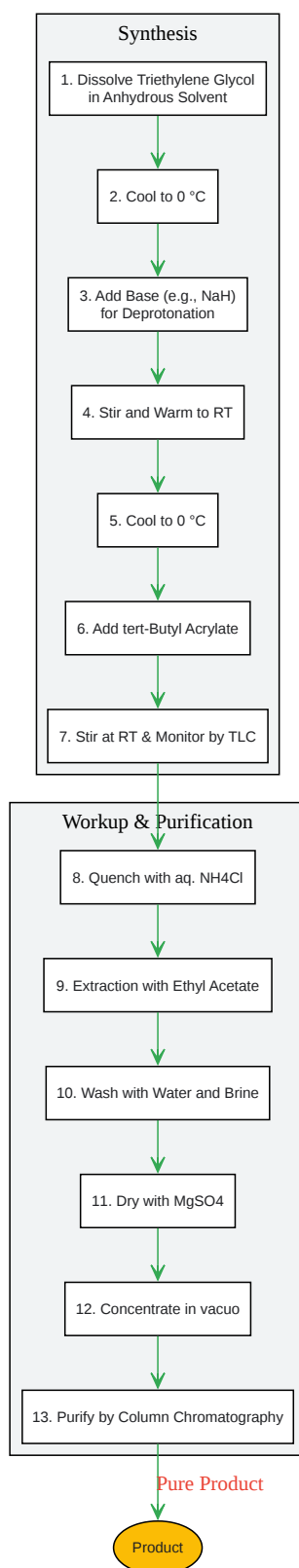


Figure 2. Detailed Experimental Workflow.

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Figure 2. Detailed Experimental Workflow.

This in-depth guide provides the necessary information for the successful synthesis and characterization of **Hydroxy-PEG3-(CH<sub>2</sub>)<sub>2</sub>-Boc**. Researchers are advised to adhere to standard laboratory safety practices when performing these procedures.

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